molecular formula C14H12F4N2O B7641146 4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide

4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No. B7641146
M. Wt: 300.25 g/mol
InChI Key: WHDDHTVECYTYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide, also known as FPEB, is a synthetic compound that has been widely studied in the field of neuroscience. It belongs to the class of benzamide derivatives and has been shown to have potential as a diagnostic tool for certain neurological disorders.

Mechanism of Action

4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide binds to the allosteric site of mGluR5, which results in the potentiation of glutamatergic neurotransmission. This leads to an increase in the release of dopamine and other neurotransmitters, which may be beneficial in the treatment of certain neurological disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for mGluR5, with a binding affinity in the nanomolar range. It has been shown to be selective for mGluR5 over other subtypes of the receptor. This compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may be beneficial in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide has several advantages as a diagnostic tool for neurological disorders. It has a high affinity for mGluR5 and is selective for this subtype of the receptor. This compound can be radiolabeled with 18F, which allows for PET imaging to visualize the distribution of mGluR5 in the brain. However, there are also limitations to the use of this compound. The synthesis of this compound is complex and requires multiple steps, which can be time-consuming and expensive. This compound is also not currently approved for clinical use and is only available for research purposes.

Future Directions

There are several future directions for the study of 4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide. One area of research is the development of new radiolabeled compounds that can be used in PET imaging to visualize other subtypes of the metabotropic glutamate receptor. Another area of research is the development of new drugs that target mGluR5 for the treatment of neurological disorders. Finally, there is a need for further studies to investigate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential as a diagnostic tool for certain neurological disorders. It has a high affinity for mGluR5 and can be radiolabeled with 18F for PET imaging. This compound has been shown to have anxiolytic and antidepressant effects in animal models and may be beneficial in the treatment of certain neurological disorders. However, the synthesis of this compound is complex and expensive, and further studies are needed to investigate its safety and efficacy in humans.

Synthesis Methods

4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide is synthesized through a multistep process that involves the reaction of 4-fluoro-2-(trifluoromethyl)benzoic acid with 2-amino-1H-pyrrole-2-ethanol in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then subjected to a series of reactions that involve the protection and deprotection of various functional groups, ultimately leading to the formation of this compound.

Scientific Research Applications

4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide has been studied extensively in the field of neuroscience as a potential diagnostic tool for certain neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is known to play a role in the pathophysiology of these disorders. This compound can be radiolabeled with fluorine-18 (18F) and used in positron emission tomography (PET) imaging to visualize the distribution of mGluR5 in the brain.

properties

IUPAC Name

4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O/c15-9-3-4-11(12(8-9)14(16,17)18)13(21)20-7-5-10-2-1-6-19-10/h1-4,6,8,19H,5,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDDHTVECYTYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CCNC(=O)C2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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